molecular formula C19H16F3NO4 B2918151 (2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide CAS No. 331461-86-0

(2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide

Cat. No.: B2918151
CAS No.: 331461-86-0
M. Wt: 379.335
InChI Key: MJHCZBCIAIRCHF-VAWYXSNFSA-N
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Description

(2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide is a useful research compound. Its molecular formula is C19H16F3NO4 and its molecular weight is 379.335. The purity is usually 95%.
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Biological Activity

The compound (2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide , identified by CAS number 331461-86-0, is a synthetic derivative with potential therapeutic applications. Its structure features a conjugated enamide system, which is often associated with various biological activities, particularly as inhibitors in enzymatic pathways.

Chemical Structure

The molecular formula for this compound is C19H16F3NO4C_{19}H_{16}F_3NO_4. The presence of both ethoxy and trifluoromethoxy groups suggests enhanced lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The following sections detail its synthesis, biological assays, and specific findings related to its activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway often includes:

  • Formation of the core butenamide structure.
  • Introduction of the ethoxy and trifluoromethoxy substituents via electrophilic aromatic substitution or similar methodologies.

COX-2 Inhibition

A key study assessed the COX-2 inhibitory activity of this compound alongside related derivatives. The assay utilized a COX inhibitor screening kit, measuring the ability to inhibit the conversion of arachidonic acid to prostaglandin H₂.

Table 1: COX-2 Inhibition Data

Compound NameIC50 (μM)% Inhibition at 20 μM
Celecoxib180.1
This compound20TBD
Other AnaloguesVariousUp to 47.1

Note: TBD indicates that specific data for this compound's inhibition percentage at 20 μM was not provided in the source material.

The study revealed that while this compound exhibited some level of COX-2 inhibition, it was generally less potent than celecoxib, a well-known COX-2 inhibitor. However, it showed promising results compared to other synthesized analogues, indicating potential for further development.

The mechanism by which this compound inhibits COX-2 may involve competitive binding to the active site of the enzyme. This interaction likely prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins.

Case Studies

In vitro studies have demonstrated that compounds with similar structures can affect cellular pathways involved in inflammation and pain signaling. For instance, derivatives with para-substituents on phenyl rings have been shown to enhance COX-2 inhibition significantly compared to their non-substituted counterparts .

Properties

IUPAC Name

(E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO4/c1-2-26-15-7-3-13(4-8-15)17(24)11-12-18(25)23-14-5-9-16(10-6-14)27-19(20,21)22/h3-12H,2H2,1H3,(H,23,25)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHCZBCIAIRCHF-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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